2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine
Overview
Description
This usually includes the compound’s systematic name, its formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This can include its reactivity with other compounds, its stability, and the products it forms during reactions.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties might include acidity or basicity, reactivity, and types of reactions the compound typically undergoes.Scientific Research Applications
1. Gas Treating Applications
- Application Summary: This compound is used in the design of an absorber to remove a relatively low concentration of mostly carbon dioxide .
- Methods of Application: The design was for treating just over 60 MMscfd of gas at 700 psig containing 0.9 mol% CO2 and about 20 ppmv H2S . Carbon dioxide is so aggressively absorbed by this amine .
- Results or Outcomes: The study showed that most of the carbon dioxide is absorbed in the bottom half of the contactor .
2. Synthesis of Calixarenes
- Application Summary: A new procedure has been proposed for the synthesis of mono- and bis (2-aminoethoxy)-p-(tertbutyl) calix 4arenes from the corresponding mono- and bis [2- (1,3-dioxoisoindol-2-yl)ethoxy]-p-(tert-butyl)-calix 4arenes .
- Methods of Application: The exact methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of this new procedure are not detailed in the source .
Safety And Hazards
This section would detail any risks associated with handling or exposure to the compound, including toxicity data and recommended safety precautions.
Future Directions
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Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound, it’s best to consult the primary scientific literature or databases like PubChem or the Protein Data Bank. If you have a different compound you’d like information on, feel free to ask!
properties
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-2-yl]oxyethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)6-2-1-3-7(13-6)14-5-4-12/h1-3H,4-5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSCHHVCCKWZJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OCCN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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